N-(2-fluoro-4-iodophenyl)acetamide
Overview
Description
N-(2-fluoro-4-iodophenyl)acetamide: is an organic compound with the molecular formula C₈H₇FINO and a molecular weight of 279.1 g/mol . It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)acetamide typically involves the reaction of 2-fluoro-4-iodoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-fluoro-4-iodoaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The acetamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Substitution Reactions: Formation of substituted phenylacetamides.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products.
Coupling Reactions: Formation of biaryl or aryl-alkene compounds.
Scientific Research Applications
Chemistry: N-(2-fluoro-4-iodophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-iodophenyl)acetamide is largely dependent on its application. In biochemical studies, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- N-(2-fluorophenyl)acetamide
- N-(4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)acetamide
Comparison: N-(2-fluoro-4-iodophenyl)acetamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent. The combination of these two halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWAJGVVZVRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381971 | |
Record name | N-(2-fluoro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-94-6 | |
Record name | N-(2-fluoro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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